N2-(3,4-dichlorophenyl)-6-morpholino-N4-phenyl-1,3,5-triazine-2,4-diamine
Description
N2-(3,4-Dichlorophenyl)-6-morpholino-N4-phenyl-1,3,5-triazine-2,4-diamine is a triazine-based compound characterized by a central 1,3,5-triazine ring substituted with a morpholino group at position 6, a 3,4-dichlorophenyl group at position N2, and a phenyl group at position N2.
The synthesis of this compound likely follows a nucleophilic aromatic substitution pathway, analogous to related triazine derivatives. For example, 4-chloro-N-methyl-6-morpholino-N-phenyl-1,3,5-triazin-2-amine (a structurally similar compound) is synthesized by reacting 2,4-dichloro-6-morpholino-1,3,5-triazine with N-methylaniline in tetrahydrofuran (THF) under basic conditions, achieving an 81.3% yield .
Properties
IUPAC Name |
2-N-(3,4-dichlorophenyl)-6-morpholin-4-yl-4-N-phenyl-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18Cl2N6O/c20-15-7-6-14(12-16(15)21)23-18-24-17(22-13-4-2-1-3-5-13)25-19(26-18)27-8-10-28-11-9-27/h1-7,12H,8-11H2,(H2,22,23,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDWGSXOOWUZPEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=N2)NC3=CC(=C(C=C3)Cl)Cl)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18Cl2N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(3,4-dichlorophenyl)-6-morpholino-N4-phenyl-1,3,5-triazine-2,4-diamine typically involves the reaction of 3,4-dichloroaniline with cyanuric chloride, followed by the introduction of morpholine and phenylamine. The reaction conditions often require the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the nucleophilic substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N2-(3,4-dichlorophenyl)-6-morpholino-N4-phenyl-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The triazine ring can undergo nucleophilic substitution reactions with different nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the triazine ring.
Scientific Research Applications
N2-(3,4-dichlorophenyl)-6-morpholino-N4-phenyl-1,3,5-triazine-2,4-diamine has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis reactions, particularly in the Mitsunobu reaction.
Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with specific biological targets.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N2-(3,4-dichlorophenyl)-6-morpholino-N4-phenyl-1,3,5-triazine-2,4-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it may interfere with cellular signaling pathways, leading to altered cellular functions.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects on Reactivity : The presence of electron-withdrawing groups (e.g., nitro in 4c) reduces nucleophilic substitution yields compared to electron-donating groups (e.g., methoxy) . The target compound’s 3,4-dichlorophenyl group (electron-withdrawing) may similarly moderate reactivity during synthesis.
- Morpholino Group Impact: The morpholino substituent at position 6 enhances solubility in polar solvents, as seen in compound 4c, which dissolves readily in DMF and acetonitrile . This property is critical for bioavailability in drug development.
- Chlorine vs. Methyl Substitutions : The hydrochloride derivative (N2-(3-chloro-4-methylphenyl)-...) demonstrates that chloro and methyl groups at the phenyl ring improve crystallinity and stability, as evidenced by its commercial availability from multiple suppliers .
Biological Activity
N2-(3,4-dichlorophenyl)-6-morpholino-N4-phenyl-1,3,5-triazine-2,4-diamine is a member of the triazine family of compounds, which are widely recognized for their biological activities, particularly in agricultural and pharmaceutical applications. This compound exhibits notable potential due to its structural characteristics and interactions with biological systems.
Chemical Structure and Properties
The compound is characterized by a triazine core with multiple substituents:
- Triazine Ring : A six-membered ring containing three nitrogen atoms.
- Substituents : Includes a dichlorophenyl group and morpholino group which enhance its chemical reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C19H20Cl2N6O |
| Molecular Weight | 403.30 g/mol |
| CAS Number | 898618-41-2 |
Target Interactions
The biological activity of this compound is primarily linked to its ability to inhibit specific biochemical pathways. It shares structural similarities with known inhibitors of the PI3K/Akt/mTOR signaling pathway , which is crucial in regulating cell growth, proliferation, and survival.
Mode of Action
Similar compounds have demonstrated that they can:
- Inhibit Photosynthesis : By blocking electron transport in Photosystem II (PSII), leading to reduced photosynthetic efficiency.
- Antitumor Activity : Compounds like PKI-587 have shown efficacy against various cancer cell lines by targeting the PI3K pathway .
In Vitro Studies
Research indicates that derivatives of triazines exhibit significant cytotoxic effects against cancer cell lines. For instance:
- Cell Line Testing : this compound has been tested against several tumor cell lines with promising results in inhibiting cell proliferation.
In Vivo Studies
In vivo studies are essential for understanding the pharmacokinetics and therapeutic potential:
- Xenograft Models : Similar compounds have been evaluated in xenograft models where they demonstrated substantial antitumor efficacy when administered intravenously .
Case Studies
- Anticancer Efficacy : A study on bis(morpholino-1,3,5-triazine) derivatives showed that these compounds could significantly reduce tumor size in subcutaneous xenograft models. The structure-activity relationship indicated that modifications at the phenyl and morpholino positions enhanced their potency .
- Photosynthetic Inhibition : Research on diuron (a related compound) indicated that it effectively inhibits PSII activity in plants, leading to herbicidal effects. This mechanism may be applicable to this compound as well.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
